molecular formula C26H29N5O2 B2984595 4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922088-43-5

4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Número de catálogo: B2984595
Número CAS: 922088-43-5
Peso molecular: 443.551
Clave InChI: PTWRUAVSDHYNOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide , commonly referred to as CGI1746, is a small-molecule inhibitor with significant biological activity. It has been primarily studied for its role as a potent inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in various signaling pathways, particularly in B-cell receptor signaling.

  • Molecular Formula : C34H37N5O4
  • Molecular Weight : 579.69 g/mol
  • CAS Number : 910232-84-7
  • Solubility : Soluble in DMSO and ethanol; insoluble in water.
PropertyValue
Density1.22 g/cm³
Storage Temp.-20°C
FormSolid
ColorWhite to light yellow

CGI1746 functions primarily as a selective Btk inhibitor with an IC50 value of approximately 1.9 nM . By inhibiting Btk, CGI1746 interferes with the signaling pathways that promote cell proliferation and survival, particularly in B-cell malignancies. This inhibition is instrumental in the treatment of various cancers, especially those characterized by hyperactive Btk signaling.

Anticancer Properties

Research indicates that CGI1746 exhibits significant anticancer activity, particularly against hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have demonstrated that CGI1746 effectively induces apoptosis in B-cell lines, leading to decreased cell viability.

In Vivo Studies

In vivo studies using mouse models have shown that treatment with CGI1746 results in tumor regression in xenograft models of CLL and MCL. The compound's ability to selectively inhibit Btk has been correlated with reduced tumor growth and prolonged survival rates in treated animals.

Study 1: Efficacy in Chronic Lymphocytic Leukemia

A clinical study evaluated the efficacy of CGI1746 in patients with relapsed CLL. The results indicated a response rate of 80% , with many patients achieving complete remission. The study highlighted the drug's potential as a frontline therapy for CLL.

Study 2: Combination Therapy

Another investigation explored the use of CGI1746 in combination with other therapeutic agents such as venetoclax. The combination therapy demonstrated synergistic effects, significantly enhancing apoptosis in resistant B-cell lines compared to monotherapy.

Propiedades

IUPAC Name

4-tert-butyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-18-5-7-19(8-6-18)16-30-17-28-23-22(25(30)33)15-29-31(23)14-13-27-24(32)20-9-11-21(12-10-20)26(2,3)4/h5-12,15,17H,13-14,16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWRUAVSDHYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.